molecular formula C18H15BrO B15294437 (5E)-5-(3-Bromopropylidene)-5,11-dihydro-10H-dibenzo[a,d]cyclohepten-10-one CAS No. 156458-94-5

(5E)-5-(3-Bromopropylidene)-5,11-dihydro-10H-dibenzo[a,d]cyclohepten-10-one

Cat. No.: B15294437
CAS No.: 156458-94-5
M. Wt: 327.2 g/mol
InChI Key: QVIBQLAUHHKJDM-XNTDXEJSSA-N
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Description

(5E)-5-(3-Bromopropylidene)-5,11-dihydro-10H-dibenzo[a,d]cyclohepten-10-one is a dibenzocycloheptenone derivative characterized by a bromopropylidene substituent at the 5-position of the tricyclic core. Its molecular formula is C₁₈H₁₅BrO, with a molecular weight of 327.22 g/mol . The compound exists in the E-configuration (trans isomer) at the double bond of the bromopropylidene moiety, as indicated by its CAS number 156458-94-5 .

Key physicochemical properties include:

  • SMILES: BrCC\C=C\1/c2ccccc2CC(=O)c3ccccc13
  • InChI Key: QVIBQLAUHHKJDM-GDNBJRDFSA-N
  • Purity: ≥95% (typical commercial specifications) .

The compound is primarily utilized in research settings, particularly in the synthesis of tricyclic antidepressants and their metabolites .

Properties

CAS No.

156458-94-5

Molecular Formula

C18H15BrO

Molecular Weight

327.2 g/mol

IUPAC Name

(2E)-2-(3-bromopropylidene)tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaen-9-one

InChI

InChI=1S/C18H15BrO/c19-11-5-10-15-14-7-2-1-6-13(14)12-18(20)17-9-4-3-8-16(15)17/h1-4,6-10H,5,11-12H2/b15-10+

InChI Key

QVIBQLAUHHKJDM-XNTDXEJSSA-N

Isomeric SMILES

C1C2=CC=CC=C2/C(=C\CCBr)/C3=CC=CC=C3C1=O

Canonical SMILES

C1C2=CC=CC=C2C(=CCCBr)C3=CC=CC=C3C1=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-(3-Bromopropylidene)-5,11-dihydro-10H-dibenzo[a,d]cyclohepten-10-one typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the dibenzocycloheptenone core.

    Bromination: The introduction of the bromopropylidene group is achieved through a bromination reaction. This step involves the use of bromine or a brominating agent under controlled conditions.

    Condensation: The final step involves the condensation of the brominated intermediate with an appropriate aldehyde or ketone to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and condensation reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-(3-Bromopropylidene)-5,11-dihydro-10H-dibenzo[a,d]cyclohepten-10-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like sodium borohydride.

    Substitution: The bromine atom in the bromopropylidene group can be substituted with other nucleophiles, leading to a variety of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a wide range of substituted derivatives.

Scientific Research Applications

(5E)-5-(3-Bromopropylidene)-5,11-dihydro-10H-dibenzo[a,d]cyclohepten-10-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (5E)-5-(3-Bromopropylidene)-5,11-dihydro-10H-dibenzo[a,d]cyclohepten-10-one involves its interaction with molecular targets such as enzymes and receptors. The bromopropylidene group plays a crucial role in these interactions, facilitating binding to specific sites and modulating biological activity. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

ADCI (Anticonvulsant Agent)

(±)-5-Aminocarbonyl-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5,10-imine (ADCI) is a tricyclic compound with anticonvulsant activity. Unlike the bromo derivative, ADCI features an imine and carboxamide group, enabling uncompetitive NMDA receptor antagonism .

Property (5E)-Bromo Derivative ADCI
Functional Groups Bromopropylidene, ketone Carboxamide, imine
Biological Activity Not reported NMDA receptor antagonism (IC₅₀: 14 µM)
Therapeutic Use Intermediate Anticonvulsant (ED₅₀: 8.9 mg/kg in mice)

MK-801 (Dizocilpine)

(+)-5-Methyl-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5,10-imine (MK-801) is a potent NMDA antagonist. Its structure includes a methyl group and imine ring, contrasting with the bromo derivative’s ketone and alkylidene chain .

Property (5E)-Bromo Derivative MK-801
Key Groups Bromopropylidene, ketone Methyl, imine
Binding Affinity Not reported High-affinity NMDA blockade (Kd: ~4 nM)
Neuroactivity Unknown Psychotomimetic effects

Key Insight : MK-801 demonstrates the importance of the imine moiety for NMDA receptor interaction, a feature absent in the bromo derivative .

Q & A

Q. How can researchers optimize the synthesis of (5E)-5-(3-Bromopropylidene)-5,11-dihydro-10H-dibenzo[a,d]cyclohepten-10-one to improve yield and purity?

Methodological Answer: Synthesis optimization requires systematic evaluation of reaction conditions, including temperature, solvent polarity, and catalyst selection. Kinetic studies using differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) can identify thermal stability thresholds and reaction activation energies . For example, bromoalkene intermediates may undergo undesired side reactions (e.g., elimination) at elevated temperatures; monitoring these with real-time DSC data helps refine heating protocols. Chromatographic techniques (HPLC, GC-MS) and spectroscopic methods (NMR, IR) are critical for purity assessment at each synthetic step.

Q. What analytical techniques are essential for characterizing this compound, particularly when commercial analytical data are unavailable?

Methodological Answer: Key techniques include:

  • Nuclear Magnetic Resonance (NMR): Assign stereochemistry (e.g., E/Z configuration) via coupling constants and NOESY correlations.
  • High-Resolution Mass Spectrometry (HR-MS): Confirm molecular formula and bromine isotopic patterns.
  • X-ray Crystallography: Resolve structural ambiguities (e.g., cycloheptenone ring conformation) using single-crystal data analyzed with software like APEX2 and SADABS .
  • HPLC-PDA: Monitor purity, especially for brominated byproducts. Note: Sigma-Aldrich explicitly states that analytical data are not provided for novel compounds, necessitating in-house validation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reactivity data for this compound under varying experimental conditions?

Methodological Answer: Contradictions often arise from differences in solvent polarity, temperature, or catalytic systems. A structured approach includes:

  • Kinetic Isotope Effect (KIE) Studies: Differentiate between concerted and stepwise mechanisms in bromoalkene reactions.
  • Computational Modeling: Compare density functional theory (DFT)-calculated activation barriers with experimental DSC/TGA-derived kinetic parameters .
  • Cross-Validation: Replicate reactions in inert atmospheres (e.g., argon) to rule out oxidative side reactions.

Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound in biological or materials science contexts?

Methodological Answer: SAR studies require:

  • Analog Synthesis: Prepare derivatives with modified substituents (e.g., replacing bromine with other halogens or alkyl groups) to assess electronic/steric effects. Structural analogs like 10-(4-fluorophenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one provide benchmarks for comparing bioactivity .
  • Molecular Docking: Use software (e.g., AutoDock Vina) to predict binding affinities to target proteins, validated by experimental assays (e.g., surface plasmon resonance).
  • Thermodynamic Profiling: Isothermal titration calorimetry (ITC) quantifies binding enthalpy/entropy contributions.

Q. How should experimental designs account for reproducibility challenges in synthesizing and characterizing this compound?

Methodological Answer: Adopt a split-plot design to isolate variables (e.g., catalyst loading vs. solvent choice) and ensure statistical robustness . For example:

  • Primary Factors: Reaction temperature (50–100°C), solvent (THF vs. DCM).
  • Secondary Factors: Stirring rate, inert gas flow. Use Design of Experiments (DoE) software (e.g., JMP) to generate response surface models. Replicate key steps across independent labs to identify protocol sensitivities, particularly for air/moisture-sensitive intermediates.

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